molecular formula C22H20N2 B14387976 N-(3,4-Dihydroquinolin-1(2H)-yl)-1,1-diphenylmethanimine CAS No. 87866-74-8

N-(3,4-Dihydroquinolin-1(2H)-yl)-1,1-diphenylmethanimine

Cat. No.: B14387976
CAS No.: 87866-74-8
M. Wt: 312.4 g/mol
InChI Key: SVQPZCUSFYWJEL-UHFFFAOYSA-N
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Description

N-(3,4-Dihydroquinolin-1(2H)-yl)-1,1-diphenylmethanimine is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dihydroquinolin-1(2H)-yl)-1,1-diphenylmethanimine typically involves the reaction of 3,4-dihydroquinoline with benzophenone imine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a hydrogen source. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dihydroquinolin-1(2H)-yl)-1,1-diphenylmethanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, amines, and substituted imines

Scientific Research Applications

N-(3,4-Dihydroquinolin-1(2H)-yl)-1,1-diphenylmethanimine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(3,4-Dihydroquinolin-1(2H)-yl)-1,1-diphenylmethanimine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroquinolin-2(1H)-one: Another quinoline derivative with similar structural features.

    1,1-Diphenylmethanimine:

Uniqueness

N-(3,4-Dihydroquinolin-1(2H)-yl)-1,1-diphenylmethanimine is unique due to its combination of the quinoline and diphenylmethanimine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

87866-74-8

Molecular Formula

C22H20N2

Molecular Weight

312.4 g/mol

IUPAC Name

N-(3,4-dihydro-2H-quinolin-1-yl)-1,1-diphenylmethanimine

InChI

InChI=1S/C22H20N2/c1-3-11-19(12-4-1)22(20-13-5-2-6-14-20)23-24-17-9-15-18-10-7-8-16-21(18)24/h1-8,10-14,16H,9,15,17H2

InChI Key

SVQPZCUSFYWJEL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)N=C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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